Almurtide
Almurtide
Almurtide, also known as romurtide, is a synthetic muramyl dipeptide (MDP) H8analogue with potential immunostimulating and antineoplastic activity. As a derivative of the mycobacterial cell wall component MDP, almurtide activates both monocytes and macrophages. This results in the secretion of cytokines and induces the recruitment and activation of other immune cells, which may result in indirect tumoricidal or cytostatic effects. Check for active clinical trials or closed clinical trials using this agent (NCI Thesaurus).
Brand Name:
Vulcanchem
CAS No.:
61136-12-7
VCID:
VC0518061
InChI:
InChI=1S/C18H30N4O11/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29)/t8-,10+,11-,12+,15+,16+/m0/s1
SMILES:
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)COC(C(C=O)NC(=O)C)C(C(CO)O)O
Molecular Formula:
C18H30N4O11
Molecular Weight:
478.5 g/mol
Almurtide
CAS No.: 61136-12-7
Inhibitors
VCID: VC0518061
Molecular Formula: C18H30N4O11
Molecular Weight: 478.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 61136-12-7 |
---|---|
Product Name | Almurtide |
Molecular Formula | C18H30N4O11 |
Molecular Weight | 478.5 g/mol |
IUPAC Name | (4R)-4-[[(2S)-2-[[2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxyacetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
Standard InChI | InChI=1S/C18H30N4O11/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29)/t8-,10+,11-,12+,15+,16+/m0/s1 |
Standard InChIKey | KCUSRWLYTAYGAU-KQSQHPHMSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)CO[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
SMILES | CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)COC(C(C=O)NC(=O)C)C(C(CO)O)O |
Canonical SMILES | CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)COC(C(C=O)NC(=O)C)C(C(CO)O)O |
Appearance | Solid powder |
Description | Almurtide, also known as romurtide, is a synthetic muramyl dipeptide (MDP) H8analogue with potential immunostimulating and antineoplastic activity. As a derivative of the mycobacterial cell wall component MDP, almurtide activates both monocytes and macrophages. This results in the secretion of cytokines and induces the recruitment and activation of other immune cells, which may result in indirect tumoricidal or cytostatic effects. Check for active clinical trials or closed clinical trials using this agent (NCI Thesaurus). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >5 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Almurtide; CGP 11637 ; CGP-11637 ; CGP11637; norMDP; norMDP; NacetylnormuramylLalanylDisoglutamine. |
Reference | 1: Ueda H, Yamazaki M. Induction of tumor necrosis factor-alpha in solid tumor region by the orally administered synthetic muramyl dipeptide analogue, romurtide. Int Immunopharmacol. 2001 Jan;1(1):97-104. PubMed PMID: 11367521. 2: Yokouchi J, Hirabayashi S, Kanesaka N, Baba S, Amino M, Abe K. [Study on the most appropriate time for Romurtide administration (Nopia) in radiotherapy patients]. Gan To Kagaku Ryoho. 1997 Oct;24(13):1967-73. Japanese. PubMed PMID: 9350244. 3: Namba K, Yamamura E, Nitanai H, Otani T, Azuma I. Romurtide, a synthetic muramyl dipeptide derivative, promotes megakaryocytopoiesis through stimulation of cytokine production in nonhuman primates with myelosuppression. Vaccine. 1997 Mar;15(4):405-13. PubMed PMID: 9141212. 4: Namba K, Nitanai H, Otani T, Azuma I. Romurtide, a synthetic muramyl dipeptide derivative, accelerates peripheral platelet recovery in nonhuman primate chemotherapy model. Vaccine. 1996 Oct;14(14):1322-6. PubMed PMID: 9004440. 5: Namba K, Nakajima R, Otani T, Azuma I. Oral application of romurtide, a synthetic muramyl dipeptide derivative, stimulates nonspecific resistance to microbial infections and hematopoiesis in mice. Vaccine. 1996 Aug;14(12):1149-53. PubMed PMID: 8911012. 6: Yano K, Matsuoka H, Seo Y, Kounoe S, Saito T, Tomoda H. Restorative effect of romurtide for thrombocytopenia associated with intensive anticancer drug treatment and/or irradiation in patients with gastrointestinal cancer. Anticancer Res. 1995 Nov-Dec;15(6B):2883-7. PubMed PMID: 8669883. 7: Hasegawa J, Satoh A, Yagi K, Chida K. [Augmentation of immune defense mechanisms of the lung by romurtide]. Nihon Kyobu Shikkan Gakkai Zasshi. 1995 Jun;33(6):605-11. Japanese. PubMed PMID: 7666614. 8: Azuma I, Otani T. Potentiation of host defense mechanism against infection by a cytokine inducer, an acyl-MDP derivative, MDP-Lys(L18) (romurtide) in mice and humans. Med Res Rev. 1994 Jul;14(4):401-14. Review. PubMed PMID: 8084203. 9: Suzuki K, Torii K, Hida S, Hayashi H, Hiyama Y, Oomoto Y, Takii T, Chiba T, Onozaki K. Differences in interleukin 1 (IL-1), IL-6, tumor necrosis factor and IL-1 receptor antagonist production by human monocytes stimulated with muramyl dipeptide (MDP) and its stearoyl derivative, romurtide. Immunopharmacology. 1994 Jul-Aug;28(1):31-8. PubMed PMID: 7928300. 10: Namba K, Otani T, Osada Y. Enhancement of platelet recovery in X-irradiated guinea pigs by romurtide, a synthetic muramyl dipeptide derivative. Blood. 1994 May 1;83(9):2480-8. PubMed PMID: 8167336. |
PubChem Compound | 124876 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume